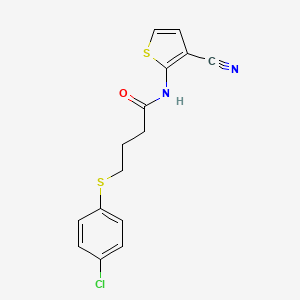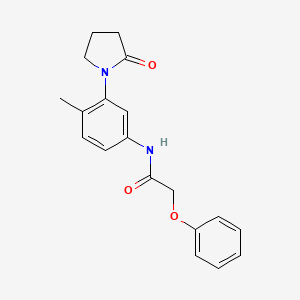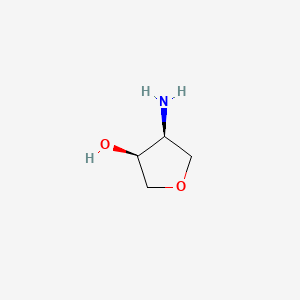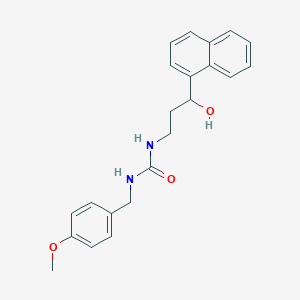
4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide, also known as CB13, is a chemical compound that has been studied for its potential use as a research tool in the field of neuroscience. CB13 is a synthetic cannabinoid, which means that it interacts with the same receptors in the brain as the active compounds found in marijuana. However, CB13 is much more potent and selective than natural cannabinoids, making it a valuable tool for studying the effects of these receptors on various physiological and biochemical processes.
Wirkmechanismus
4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide acts on the CB2 receptor, which is a G protein-coupled receptor that is primarily expressed on immune cells. When 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide binds to the CB2 receptor, it activates a signaling cascade that leads to a variety of physiological and biochemical effects. These effects can include the inhibition of inflammatory cytokines, the modulation of pain perception, and the regulation of immune cell function.
Biochemical and Physiological Effects:
4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide has been shown to have a variety of biochemical and physiological effects in preclinical models. These effects can include the modulation of pain perception, the inhibition of inflammatory cytokines, and the regulation of immune cell function. 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide has also been shown to have neuroprotective effects, which could make it a valuable tool for the study of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide as a research tool is its high selectivity for the CB2 receptor. This selectivity allows researchers to study the effects of CB2 activation without the confounding effects of CB1 activation, which can be caused by natural cannabinoids such as THC. However, one limitation of 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide is its relatively short half-life, which can make it difficult to study the long-term effects of CB2 activation in vivo.
Zukünftige Richtungen
There are several potential future directions for the study of 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide and its effects on the endocannabinoid system. One area of interest is the potential use of 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide as a therapeutic agent for inflammatory and autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the potential use of 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide as a neuroprotective agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, further studies are needed to determine the long-term effects of 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide on the endocannabinoid system and to identify any potential adverse effects that may limit its use as a research tool.
Synthesemethoden
The synthesis of 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide involves several steps, including the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorophenylthiourea. This intermediate is then reacted with 3-cyanothiophene-2-carboxylic acid to form the final product, 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide. The synthesis of 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide is relatively straightforward, and the compound can be produced in large quantities for use in research.
Wissenschaftliche Forschungsanwendungen
4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide has been studied extensively for its potential use as a research tool in the field of neuroscience. One of the main applications of 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide is in the study of the endocannabinoid system, which plays a critical role in regulating a wide range of physiological processes, including pain, mood, appetite, and memory. 4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide has been shown to be a highly selective agonist for the CB2 receptor, which is primarily expressed on immune cells and has been implicated in a variety of inflammatory and autoimmune disorders.
Eigenschaften
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-N-(3-cyanothiophen-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS2/c16-12-3-5-13(6-4-12)20-8-1-2-14(19)18-15-11(10-17)7-9-21-15/h3-7,9H,1-2,8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQAWNRTUGZDBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCCCC(=O)NC2=C(C=CS2)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-chlorophenyl)thio)-N-(3-cyanothiophen-2-yl)butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![({2-oxo-3-[4-(trifluoromethoxy)phenyl]-2H-chromen-7-yl}oxy)acetic acid](/img/structure/B2970109.png)
![Methyl 2-{[2-cyano-4-(trifluoromethyl)phenyl]sulfanyl}benzenecarboxylate](/img/structure/B2970110.png)
![3-methoxy-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2970111.png)


![1-Amino-3-[3-(dimethylsulfamoyl)phenyl]thiourea](/img/structure/B2970115.png)
![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2970116.png)
![1-[2-(4-Bromophenyl)ethynyl]-2-fluoro-4-pentylbenzene](/img/structure/B2970117.png)

![2-Amino-6-ethyl-4-(3-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2970121.png)
